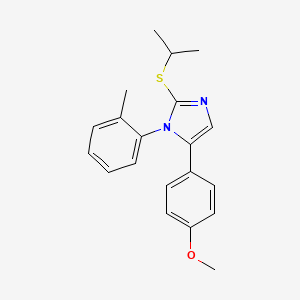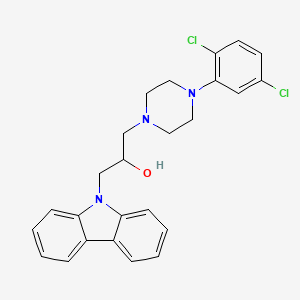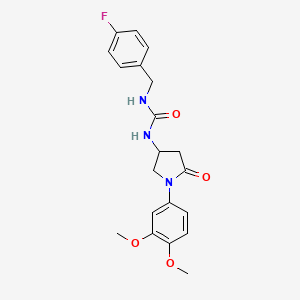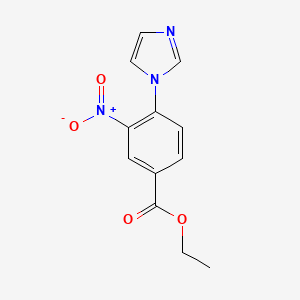![molecular formula C20H16ClN3O3S2 B2823044 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 899964-82-0](/img/structure/B2823044.png)
5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O3S2 and its molecular weight is 445.94. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Development of Heterocyclic Compounds
Research by Abu‐Hashem et al. (2020) involved synthesizing novel heterocyclic compounds using a related chemical structure. These compounds showed promise as COX-1/COX-2 inhibitors, with significant analgesic and anti-inflammatory activities, indicating potential applications in medical treatments (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation and Docking Studies
Talupur, Satheesh, & Chandrasekhar (2021) conducted antimicrobial evaluation and docking studies on similar compounds, indicating the potential of these chemical structures in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Investigation of Antibacterial Activities
The study by Song et al. (2017) focused on assessing the antibacterial activities of 1,3,4-oxadiazole thioether derivatives, which include structures similar to the compound . These derivatives exhibited good antibacterial activities, suggesting their potential application in combating bacterial infections (Song et al., 2017).
Development of Aromatic Polyamides
Hsiao & Yu (1996) explored the synthesis of aromatic polyamides bearing ether and isopropylidene links, which include compounds structurally related to the compound . These polymers displayed good thermal stability and solubility, indicating potential use in materials science (Hsiao & Yu, 1996).
Synthesis of Polyfunctionalized Pyrroles and Thiophenes
Cheng, Peng, & Li (2010) investigated the synthesis of polyfunctionalized pyrroles and thiophenes. These compounds, derived from structures similar to the compound , demonstrate the potential for developing various industrial and pharmaceutical applications (Cheng, Peng, & Li, 2010).
Anticancer Activity of Thiophene Derivatives
Atta & Abdel‐Latif (2021) synthesized new thiophene derivatives that exhibited significant in vitro cytotoxicity, indicating potential applications in cancer therapy (Atta & Abdel‐Latif, 2021).
Crystal Structure and Hirshfeld Surface Analysis
Prabhuswamy et al. (2016) conducted a study on the crystal structure and Hirshfeld surface analysis of a compound structurally similar to the one . Such studies are crucial in understanding the physical and chemical properties of new compounds (Prabhuswamy et al., 2016).
Propriétés
IUPAC Name |
5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-26-13-6-7-14(27-2)18-17(13)23-20(29-18)24(11-12-5-3-4-10-22-12)19(25)15-8-9-16(21)28-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOPBAKMRJBGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2822962.png)
![4-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2822963.png)


![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)
![[4-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B2822973.png)

![N-(cyanomethyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2822977.png)
![N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2822978.png)


